molecular formula C10H16F3NO4 B1279485 Boc-D,L-4,4,4-trifluorovaline CAS No. 409333-54-6

Boc-D,L-4,4,4-trifluorovaline

Cat. No.: B1279485
CAS No.: 409333-54-6
M. Wt: 271.23 g/mol
InChI Key: URADCGNNXPUQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D,L-4,4,4-trifluorovaline (CAS 409333-54-6) is a protected, non-natural amino acid building block of significant interest in medicinal chemistry and protein science. Its structure features a valine backbone with a trifluoromethyl group at the Cγ position, making it a key reagent for the synthesis of side chain-fluorinated peptides and proteins . The incorporation of fluorine into amino acid side chains is a powerful strategy to modulate the properties of bioactive compounds . Researchers utilize this compound to probe and enhance peptide behavior in several ways. It serves as a valuable isoleucine surrogate; studies have shown that incorporating 4,4,4-trifluorovaline into a mutant basic leucine zipper (bZIP) peptide via biosynthetic methods in E. coli allows for the investigation of how fluorination impacts protein stability and folding . The strong inductive effect of the fluorine atoms can be leveraged to fine-tune the peptide's electronic properties, potentially leading to enhanced binding affinity and selectivity for a given biological target . Furthermore, the presence of the trifluoromethyl group makes this compound an excellent probe for 19F Nuclear Magnetic Resonance (NMR) spectroscopy, enabling real-time monitoring of protein-protein interactions, conformational changes, and folding dynamics without background interference from native biomolecules . The tert-butoxycarbonyl (Boc) protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating its straightforward incorporation into complex peptide sequences . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4,4,4-trifluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO4/c1-5(10(11,12)13)6(7(15)16)14-8(17)18-9(2,3)4/h5-6H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URADCGNNXPUQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459542
Record name Boc-D,L-4,4,4-trifluorovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409333-54-6
Record name Boc-D,L-4,4,4-trifluorovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-D,L-4,4,4-trifluorovaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Indium-Mediated Diastereoselective Allylation

The indium-mediated allylation of chiral glyceraldimines with 4-bromo-1,1,1-trifluoro-2-butene represents a cornerstone method for synthesizing Boc-D,L-4,4,4-trifluorovaline. Developed by Chen et al., this approach leverages chelation-controlled transition states to achieve >95% diastereoselectivity.

Reaction Mechanism and Conditions

  • Starting materials : (R)- or (S)-N-benzyl-2,3-O-isopropylideneglyceraldimine and 4-bromo-1,1,1-trifluoro-2-butene.
  • Catalyst : Indium metal in tetrahydrofuran (THF) at −15°C to 0°C.
  • Key step : Allylation proceeds via a six-membered cyclic transition state, where indium coordinates with the imine nitrogen and adjacent oxygen, directing nucleophilic attack to the γ-position.

Outcomes

  • Intermediate : Homoallylic amine (e.g., compound 8 in) isolated in 65–75% yield.
  • Downstream processing : Deprotection of the benzyl group followed by Boc protection yields enantiomerically pure this compound.
Table 1: Optimized Parameters for Indium-Mediated Allylation
Parameter Value
Temperature −15°C to 0°C
Solvent THF
Diastereoselectivity >95% de
Yield (homoallylic amine) 65–75%

Nickel-Catalyzed Asymmetric Synthesis

A scalable nickel-catalyzed method enables gram-scale production with high enantiomeric excess (ee). This approach, reported by Li et al., employs a chiral nickel(II) complex to induce asymmetry.

Procedure Highlights

  • Substrate : Trifluoromethyl ketones or aldehydes.
  • Catalyst : Chiral nickel(II)-Schiff base complex (e.g., 16a in).
  • Conditions : Sodium hydride in DMF at 0°C for 2 hours.

Key Advantages

  • Enantiomeric purity : Up to 99% ee for Boc-protected products.
  • Scalability : Demonstrated at decagram scale with consistent yields (~80%).
Table 2: Performance of Nickel-Catalyzed Synthesis
Metric Value
Enantiomeric excess (ee) 94–99%
Scale Up to 50 g
Yield 70–84%

Dynamic Kinetic Resolution with Chiral Ligands

Dynamic kinetic resolution (DKR) using nickel(II) complexes resolves racemic mixtures into enantiomerically pure products. This method, detailed by Wang et al., combines a chiral oxazolidinone ligand with nickel chloride to achieve stereocontrol.

Process Overview

  • Racemic substrate : Unprotected 2-amino-5,5,5-trifluoropentanoic acid.
  • Ligand : (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one.
  • Conditions : Methanol at 50°C for 2.5 hours.

Outcomes

  • Diastereomeric ratio : 99:1 dr.
  • Recovery : Ligand recycled with >90% efficiency.

Stereospecific Synthesis from Oxazolidine Aldehyde

A stereospecific route starting from D-serine-derived oxazolidine aldehyde enables precise control over the δ-carbon configuration. This method, patented by Frost et al., involves Wittig olefination and catalytic hydrogenation.

Key Steps

  • Wittig olefination : Reaction of oxazolidine aldehyde with CF₃-containing phosphorane.
  • Hydrogenation : Palladium-catalyzed reduction to install the γ-CF₃ group.
  • Oxidation : PCC-mediated conversion to the carboxylic acid.

Yield and Purity

  • Overall yield : 50–60% over three steps.
  • Enantiomeric purity : >98% ee.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors and advanced purification techniques (e.g., simulated moving bed chromatography) are employed to enhance yield and purity.

Optimized Parameters

  • Reactor type : Continuous flow with in-line monitoring.
  • Purification : Multi-stage crystallization using ethanol/water mixtures.
  • Throughput : >1 kg/day with >99% chemical purity.

Chemical Reactions Analysis

Types of Reactions

Boc-D,L-4,4,4-trifluorovaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Trifluoromethylating Agents: Trifluoromethyl iodide, trifluoromethyl sulfonate.

    Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

Scientific Research Applications

Protein Design and Stability Enhancement

Fluorination Effects
The incorporation of fluorinated amino acids like Boc-D,L-4,4,4-trifluorovaline into protein structures can significantly enhance their stability. Research has demonstrated that substituting traditional hydrophobic residues with fluorinated analogs leads to increased thermal stability without compromising biological activity. For instance, studies involving coiled-coil proteins showed that the introduction of trifluorovaline resulted in a stabilization of approximately 0.6 kcal/mol per residue when compared to non-fluorinated versions .

Case Study: GCN4-bZip Protein
In a study on the GCN4-bZip protein, substituting leucine residues with this compound increased the protein's thermal stability while maintaining its DNA-binding capability. This suggests that fluorination can be a strategic approach to enhance protein robustness in various biotechnological applications .

Inhibition of Amyloid Aggregation

Alzheimer's Disease Research
this compound has been utilized in the design of peptides aimed at preventing amyloid-beta (Aβ) aggregation, which is associated with Alzheimer's disease. In a study where peptides containing this compound were synthesized, it was found that they effectively inhibited Aβ aggregation by disrupting the formation of amyloid fibrils. The fluorination of valine residues was shown to be particularly effective in this regard .

Data Table: Comparison of Peptide Efficacy

Peptide CompositionAggregation Time Reduction (hours)
LVFFD3.1
LVFfFD–PEG1.5
LPFFDNo significant inhibition

This table illustrates the comparative efficacy of different peptide sequences in inhibiting Aβ aggregation, highlighting the potential therapeutic applications of this compound in neurodegenerative diseases .

Synthesis of Novel Therapeutics

Peptide Synthesis
this compound serves as a crucial building block in the synthesis of complex peptides and other biomolecules. Its unique properties allow for the development of novel therapeutic agents with enhanced pharmacological profiles. For example, researchers have successfully synthesized various peptide derivatives incorporating this fluorinated amino acid to explore their biological activities and therapeutic potentials .

Material Science Applications

Nanotechnology Integration
In material science, this compound has been investigated for its role in developing advanced materials with specific functionalities. The incorporation of fluorinated amino acids into polymeric structures has been shown to improve their mechanical properties and stability under various environmental conditions .

Mechanism of Action

The mechanism of action of Boc-D,L-4,4,4-trifluorovaline primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications of other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amino acid or peptide .

Comparison with Similar Compounds

Table 1: Key Properties of Fluorinated Amino Acids

Compound Synthesis Method ΔTm (°C) vs. Native Protein ΔΔGunfold (kcal/mol) Key Applications
4,4,4-Trifluorovaline Indium-mediated allylation ; Co-catalyzed amidocarbonylation +4 +0.3 Coiled-coil stabilization ; Aβ aggregation inhibition
5,5,5-Trifluoroleucine Transition-metal catalysis +27 +2.1 Enhanced thermal stability in bzip peptides
4-Fluoroproline Conjugate addition N/A N/A Collagen stabilization; Aβ inhibition
Hexafluoroleucine Enzymatic/chemical synthesis +15 (in coiled coils) +1.0 Hydrophobic core engineering

Key Findings:

  • Thermal Stability : 5,5,5-Trifluoroleucine (5TFI) outperforms 4,4,4-trifluorovaline (4TFV) in stabilizing bzip peptides, increasing the melting temperature (Tm) by 27°C versus 4°C . This disparity arises from the deeper burial of 5TFI’s trifluoromethyl group within hydrophobic cores.
  • Coiled-Coil Stability : Combining 4TFV with 5,5,5-trifluoroleucine in a GCN4-derived peptide increased Tm by 15°C, demonstrating synergistic stabilization via fluorinated cores .
  • Hydrophobicity : The -CF₃ group in 4TFV enhances hydrophobicity relative to valine, reducing solvent accessibility and improving protein packing .

Q & A

Q. What synthetic methodologies are currently employed for the stereoselective synthesis of Boc-D,L-4,4,4-trifluorovaline?

The synthesis typically involves indium-mediated allylation of chiral glyceraldimines with fluorinated precursors like 4-bromo-1,1,1-trifluoro-2-butene. This method achieves >95% diastereoselectivity via chelation-controlled transition states, forming key intermediates for trifluorovaline . Alternative routes include Co-catalyzed amidocarbonylation of fluorinated aldehydes, yielding protected amino acids that are hydrolyzed to free trifluorovaline .

Q. How does this compound contribute to protein engineering and genetic code expansion?

Trifluorovaline acts as a non-canonical amino acid (ncAA) that can be incorporated into proteins via codon reassignment. Its γ-CF₃ group introduces steric and electronic perturbations, enabling studies on protein folding, stability, and function. For example, replacing Val with trifluorovaline in helical peptides reduces α-helix propensity due to steric clashes between CF₃ and the backbone .

Q. What analytical methods are critical for characterizing this compound and resolving diastereomeric mixtures?

Key techniques include:

  • Chiral HPLC or GC with fluorinated stationary phases to separate enantiomers .
  • ²⁹F NMR spectroscopy to monitor fluorination efficiency and confirm regioselectivity .
  • X-ray crystallography to resolve stereochemical ambiguities in crystalline intermediates .

Q. How does fluorination at the γ-position of valine alter its physicochemical properties?

The CF₃ group increases hydrophobicity (logP ~1.5) and electron-withdrawing effects , reducing basicity of adjacent amines. This enhances metabolic stability and bioavailability compared to non-fluorinated valine. However, steric bulk disrupts secondary structures like α-helices .

Advanced Research Questions

Q. What mechanistic insights explain the high diastereoselectivity in indium-mediated allylation for trifluorovaline synthesis?

Q. How does global substitution of valine with 4,4,4-trifluorovaline impact protein thermal stability?

Studies on GCN4 leucine zippers show that γ-CF₃ substitution reduces thermal stability (ΔTm ~8°C) compared to δ-CF₃ isoleucine analogs. This arises from restricted side-chain entropy and backbone distortions in helices, validated by circular dichroism (CD) and differential scanning calorimetry (DSC) .

Q. What strategies address codon ambiguity when incorporating trifluorovaline into proteins?

Trifluorovaline can misincorporate at isoleucine codons (AUA, AUC) due to structural mimicry. To mitigate this, researchers use orthogonal tRNA/synthetase pairs or genomically recoded organisms lacking competing endogenous tRNAIle. Ribosome profiling and mass spectrometry are used to validate fidelity .

Q. How does trifluorovaline compare to other fluorinated amino acids (e.g., hexafluoroleucine) in modulating protein conformation?

Trifluorovaline’s γ-CF₃ group causes greater helix destabilization than hexafluoroleucine’s δ-CF₃. Comparative studies using CD and NMR show that trifluorovaline disrupts backbone hydrogen bonding, while hexafluoroleucine primarily affects hydrophobic packing .

Q. What challenges arise in crystallographic studies of trifluorovaline-containing proteins?

The CF₃ group introduces disorder in electron density maps due to its large van der Waals radius. High-resolution data collection (<1.5 Å) and multi-conformer refinement are required to resolve side-chain rotamers. Anomalous scattering from fluorine can aid phasing .

Methodological Recommendations

  • For synthesis optimization , screen solvent polarity (e.g., DMF vs. THF) to balance reaction rate and stereoselectivity .
  • In protein expression , use amber suppression in auxotrophic E. coli strains to enhance ncAA incorporation yields .
  • For conformational analysis , combine hydrogen-deuterium exchange (HDX-MS) with molecular dynamics simulations to map fluorination-induced structural perturbations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.